2-氯乙烷磺酸钠一水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the use of sodium chlorite (NaClO2) as an oxidant. For instance, sodium chlorite has been used to oxidize cyclic benzylic ethers and N-protected cyclic benzylic amines to produce benzolactones and benzolactams, respectively . This reaction occurs in a heterogeneous solvent system of 1,1,1-trichloroethane and water at temperatures ranging from 55 to 65°C, yielding high-to-excellent product yields. Another synthesis approach involves the reaction of epichlorohydrin with sodium bisulfite to form sodium 2-hydroxy-3-chloro propanesulfate . The optimization of this reaction considered the molar ratio of reactants, temperature, and time to achieve a maximum yield of 70.8%.

Molecular Structure Analysis

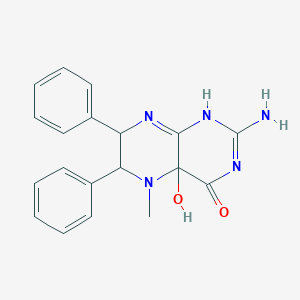

While the molecular structure of sodium 2-chloroethanesulfonate monohydrate is not directly analyzed in the provided papers, the structure of a related compound, sodium trichloromethanesulfonate monohydrate, has been described . This compound crystallizes in the P2(1)/a space group with a staggered conformation exhibiting approximate C3v symmetry. The sodium ion is surrounded by a square-pyramidal arrangement of water and sulfonate oxygen atoms, indicating the potential for complex geometries in sulfonate salts.

Chemical Reactions Analysis

Sodium chlorite, a related compound, is highlighted as an efficient oxidant in the asymmetric dihydroxylation of olefins . It provides the necessary electrons and hydroxide ions for the reaction without additional base consumption. This showcases the reactivity of sodium chlorite in chemical transformations, which could be extrapolated to the reactivity of sodium 2-chloroethanesulfonate monohydrate in similar oxidation reactions.

Physical and Chemical Properties Analysis

The physical properties of a related compound, sodium 2-hydroxy-3-chloro propanesulfate, have been investigated, with a melting point reported at 253–254°C . The structure was confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry. These techniques could similarly be applied to determine the physical and chemical properties of sodium 2-chloroethanesulfonate monohydrate.

科学研究应用

合成和表面活性剂性质

- 复合化合物的合成:2-氯乙烷磺酸钠一水合物被用作复合化合物的起始物质。例如,它被用于合成N,N′-乙二胺双N(sodium ethylenesulfonate)-dodecanamide,这是一种具有显著表面活性性质的化合物。这种合成展示了它在创造具有改进表面活性的物质方面的实用性,与传统表面活性剂如十二烷基硫酸钠和十二烷磺酸钠相比,突显了它在洗涤剂和乳化剂等工业应用中的潜力 (黄俊丽,2007)。

安全和危害

Sodium 2-chloroethanesulfonate monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

未来方向

属性

IUPAC Name |

sodium;2-chloroethanesulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO3S.Na.H2O/c3-1-2-7(4,5)6;;/h1-2H2,(H,4,5,6);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEJMOGPHHVJJG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

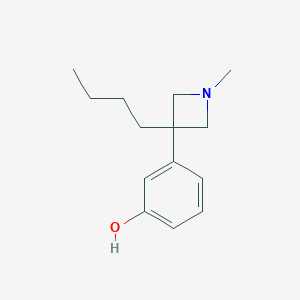

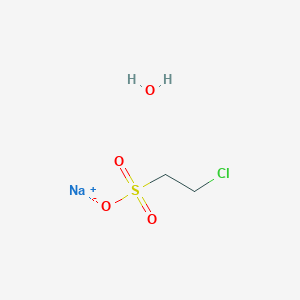

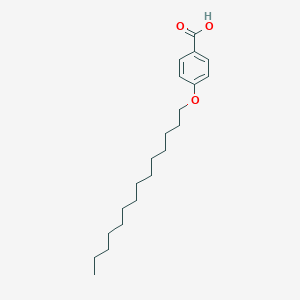

C(CCl)S(=O)(=O)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClNaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-chloroethanesulfonate monohydrate | |

CAS RN |

15484-44-3 |

Source

|

| Record name | Ethanesulfonic acid, 2-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-chloroethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)